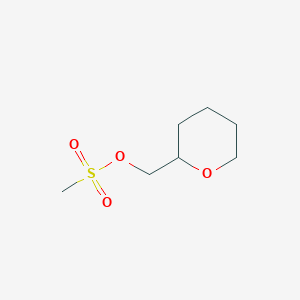

Oxan-2-ylmethyl methanesulfonate

Vue d'ensemble

Description

Oxan-2-ylmethyl methanesulfonate, also known as (tetrahydro-2H-pyran-2-yl)methyl methanesulfonate, is an organic compound . It has a CAS Number of 99335-60-1 and a molecular weight of 194.25 . The compound is a liquid at room temperature .

Physical And Chemical Properties Analysis

Oxan-2-ylmethyl methanesulfonate is a liquid at room temperature . It has a molecular weight of 194.25 . More specific physical and chemical properties are not directly available.Applications De Recherche Scientifique

Tricaine Methanesulfonate for Fish Anesthesia

Tricaine methanesulfonate (TMS) is an anesthetic used in fish research to immobilize fish for marking, transport, and during invasive procedures. Its proper use is crucial for maintaining fish viability and ensuring reliable experimental results. The review by Carter et al. (2010) serves as a primer on using TMS for anesthetizing juvenile salmonids, highlighting its legal uses, storage, preparation, and physiological effects on fish (Carter, Woodley, & Brown, 2010).

Oxidation of Sulfur Compounds by Photocatalysis

Cantau et al. (2007) discuss the oxidation of reduced sulfur compounds, a concern in many industrial processes due to their harmful and malodorous effects. The paper reviews TiO2-based photocatalytic processes for the oxidation of these compounds, highlighting the efficiency of different materials and the potential for recycling photocatalytic material (Cantau et al., 2007).

Genetic Effects of Ethyl Methanesulfonate

The review by Sega (1984) on ethyl methanesulfonate (EMS), a related chemical, outlines its mutagenic and carcinogenic properties in various genetic test systems, from viruses to mammals. It highlights the mechanisms of EMS-induced genetic mutations, providing insights into the broader impacts of alkylating agents on genetic material (Sega, 1984).

Advanced Oxidation Processes

Lee, von Gunten, and Kim (2020) critically assess the opportunities and challenges of persulfate-based advanced oxidation processes (AOPs) in water treatment, comparing traditional AOPs with those involving sulfate radical and singlet oxygen. The review addresses activation mechanisms, oxidizing species formation, and impacts of water parameters on the chemistry involved (Lee, von Gunten, & Kim, 2020).

Safety and Hazards

The safety information for Oxan-2-ylmethyl methanesulfonate indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mécanisme D'action

Target of Action

Oxan-2-ylmethyl methanesulfonate is a type of methanesulfonate ester . Methanesulfonate esters are known to be biological alkylating agents . They interact with various intracellular targets, primarily DNA . The alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Mode of Action

The mode of action of Oxan-2-ylmethyl methanesulfonate is likely similar to that of other methanesulfonate esters. Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . Methyl methanesulfonate (MMS), a related compound, acts on DNA by preferentially methylating guanine and adenine bases . It is plausible that Oxan-2-ylmethyl methanesulfonate might have a similar interaction with its targets.

Biochemical Pathways

Methanesulfonate esters, in general, are known to interact with dna and potentially disrupt normal cellular processes . This could lead to changes in gene expression and protein synthesis, affecting various biochemical pathways.

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of related methanesulfonate esters suggest that they are primarily distributed within the extracellular space due to their large molecular weight and cationic properties at physiological ph . Renal clearance is typically low, but the dosing regimen should be adapted to the renal function of the patient .

Result of Action

The molecular and cellular effects of Oxan-2-ylmethyl methanesulfonate are likely to be similar to those of other methanesulfonate esters. These compounds can cause DNA damage, potentially leading to cell death or mutations . This could result in various cellular responses, including changes in cell proliferation and differentiation, and potentially leading to pathological conditions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Oxan-2-ylmethyl methanesulfonate. Factors such as pH, temperature, and the presence of other substances can affect the stability and reactivity of the compound. Furthermore, individual genetic variations and health status can also influence how a person responds to the compound .

Propriétés

IUPAC Name |

oxan-2-ylmethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4S/c1-12(8,9)11-6-7-4-2-3-5-10-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCJQPGABLDBKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

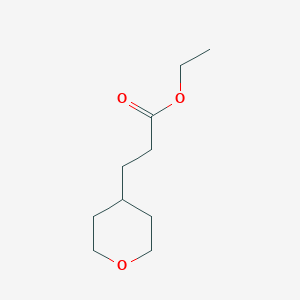

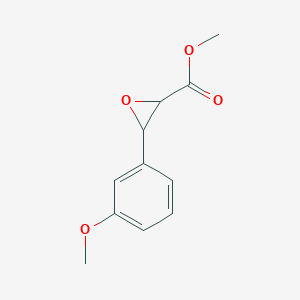

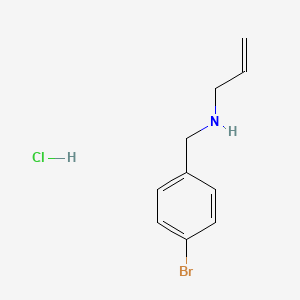

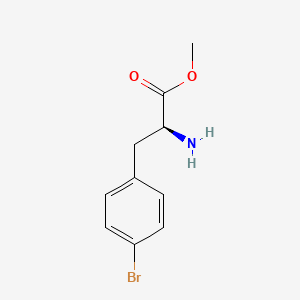

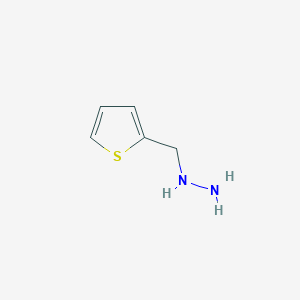

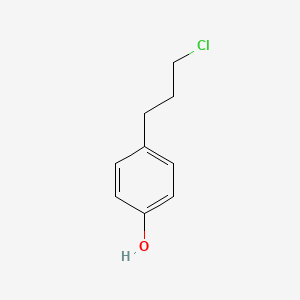

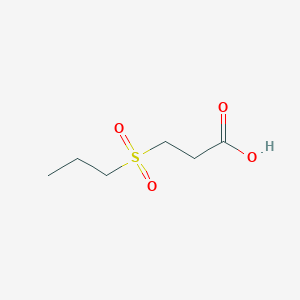

Synthesis routes and methods I

Procedure details

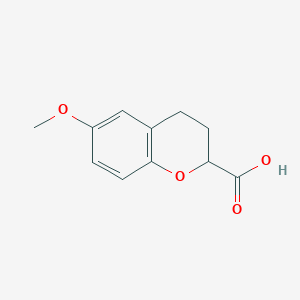

Synthesis routes and methods II

Procedure details

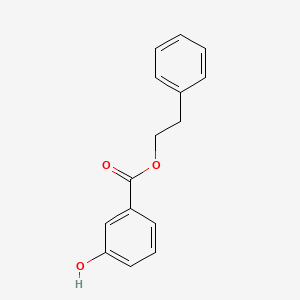

Synthesis routes and methods III

Procedure details

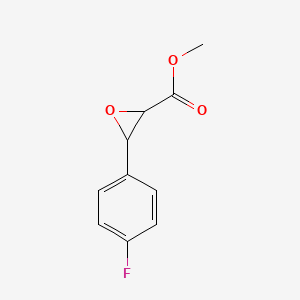

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B3176404.png)